Safimaltib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWRZPQBPCAXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F6N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230273-76-2 | |
| Record name | JNJ-67856633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAFIMALTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Safimaltib (JNJ-67856633): A Novel, First-in-Class MALT1 Protease Inhibitor for B-Cell Lymphomas
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Safimaltib (also known as JNJ-67856633) is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visualizations of the relevant biological pathways. This compound is currently under clinical investigation for the treatment of non-Hodgkin lymphoma and chronic lymphocytic leukemia.[3]
Introduction: The Role of MALT1 in B-Cell Lymphoma
The NF-κB signaling pathway is a cornerstone of the immune response, but its constitutive activation is a hallmark of many B-cell malignancies. In lymphomas, particularly ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways lead to chronic activation of the CARMA1-BCL10-MALT1 (CBM) signalosome.[4][5]
MALT1, a paracaspase, possesses two key functions within the CBM complex:
-
Scaffolding Function: It recruits downstream signaling proteins, such as TRAF6, which are essential for the activation of the IκB kinase (IKK) complex, a primary regulator of NF-κB.[5]
-
Protease Function: MALT1's enzymatic activity allows it to cleave and inactivate negative regulators of NF-κB signaling, such as RelB, thereby amplifying and sustaining the pro-survival signal.[5]
By targeting the protease activity of MALT1, this compound offers a promising therapeutic strategy to inhibit the aberrant NF-κB signaling that drives the growth and survival of these cancer cells.[6]
Mechanism of Action of this compound
This compound is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its protease activity.[1][3] This targeted inhibition leads to a cascade of downstream effects, ultimately culminating in reduced tumor cell proliferation and survival.
The key molecular events following this compound administration include:
-
Inhibition of MALT1-dependent signaling. [7]
-
Reduction in pro-inflammatory cytokines, such as Interleukin-10 (IL-10).[7]
-
Upregulation of interferons (IFN). [7]
-
Inhibition of JAK/STAT and NF-κB signaling pathways. [7]
-
Induction of apoptosis in MALT1-expressing tumor cells.[7]
Signaling Pathway Diagram
Caption: Mechanism of this compound in B-cell lymphoma signaling.
Preclinical Data
Preclinical studies have demonstrated the potent and selective activity of this compound in various B-cell lymphoma models.
Table 1: In Vitro Activity of this compound
| Cell Line | Subtype | Key Mutation(s) | This compound IC50 (nM) | Reference |
| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 22-71 | [8] |
| TMD8 | ABC-DLBCL | CD79b mutant | 22-71 | [8] |
| HBL-1 | ABC-DLBCL | CD79b mutant | 22-71 | [8] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Treatment | Outcome | Reference |
| Mouse Xenograft | DLBCL | This compound | Tumor stasis | [1][2] |
| Rat Tumor Model | Not Specified | This compound | High bioavailability | [1][2] |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a generalized method for assessing the anti-proliferative effects of this compound on B-cell lymphoma cell lines.
Caption: Workflow for in vitro cell proliferation assay.
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., OCI-Ly3, TMD8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Model
This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Methodology:
-
Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are housed in a pathogen-free facility.
-
Tumor Implantation: B-cell lymphoma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally once daily. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Assessment: At the end of the study, tumors and serum may be collected to measure biomarkers such as uncleaved BCL10 or IL-10 levels to confirm target engagement.[1][2]
Clinical Development
This compound (JNJ-67856633) is currently being evaluated in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[9][10] These studies are designed to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, both as a monotherapy and in combination with other targeted agents like the BTK inhibitor ibrutinib.[6][9]
Conclusion
This compound is a promising, first-in-class MALT1 inhibitor with a well-defined mechanism of action. By targeting a key node in the NF-κB signaling pathway, this compound has demonstrated significant preclinical activity in B-cell lymphoma models that are dependent on this pathway for their survival. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 9. News - this compound (JNJ-6633) - LARVOL VERI [veri.larvol.com]
- 10. This compound (JNJ-6633) / J&J [delta.larvol.com]
JNJ-67856633: A Technical Overview of a First-in-Class Allosteric MALT1 Inhibitor
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of JNJ-67856633, a first-in-class, orally bioavailable, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Developed by Janssen Research & Development, this compound is under investigation for the treatment of various B-cell lymphomas and chronic lymphocytic leukemia.
Discovery and Development
The identification of JNJ-67856633 stemmed from a dedicated drug discovery program aimed at identifying novel therapeutic agents for B-cell lymphomas driven by constitutive activation of the nuclear factor kappa B (NF-κB) pathway.[1]
From High-Throughput Screening to Lead Optimization
The discovery process for JNJ-67856633 began with a high-throughput screening campaign to identify inhibitors of the MALT1 protease.[2][3] This initial effort led to the identification of two primary hit compounds.[2] Subsequent research focused on the optimization of a promising pyrazole series through extensive structure-activity relationship (SAR) studies.[2] An alternative piperidine-4-amide series was also explored but ultimately discontinued due to identified liabilities.[2] The iterative optimization of the pyrazole series successfully yielded JNJ-67856633 as the clinical candidate.[2]
Mechanism of Action
JNJ-67856633 functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][3][4] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the canonical NF-κB pathway downstream of T-cell and B-cell receptor activation.[5][6] MALT1 possesses both scaffolding and proteolytic functions.[5] As a scaffold, it facilitates the activation of the IκB kinase (IKK) complex, leading to NF-κB activation and cytokine secretion.[5] Its paracaspase domain, when activated, cleaves several protein substrates, including RelB and BCL10, which are involved in a negative feedback loop that terminates the NF-κB response.[1][5]
By binding to an allosteric site, JNJ-67856633 inhibits the proteolytic activity of MALT1.[2][7] This inhibition prevents the cleavage of MALT1 substrates, thereby suppressing MALT1-dependent signaling.[6] The downstream consequences include the inhibition of NF-κB signaling, reduced production of cytokines like IL-6 and IL-10, and ultimately, the induction of apoptosis in MALT1-expressing tumor cells.[2][6]
References
- 1. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Study of the MALT1 Inhibitor JNJ-67856633 and Ibrutinib in Combination in B-cell NHL and CLL | MedPath [trial.medpath.com]
Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and experimental data surrounding the allosteric inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) by the first-in-class, potent, and selective inhibitor, Safimaltib (JNJ-67856633). This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.
Introduction: MALT1 as a Therapeutic Target
Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that plays a central role in the activation of the NF-κB pathway downstream of antigen receptors.[1] MALT1 possesses both a scaffolding function, facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex, and a paracaspase enzymatic activity that cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[2][3] Constitutive activation of the NF-κB pathway is a known driver of various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] Therefore, inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for these malignancies.[5]
This compound (JNJ-67856633) is an orally active, potent, and selective allosteric inhibitor of the MALT1 protease.[6] Its allosteric mechanism of action offers a distinct approach to modulating MALT1 activity compared to active-site inhibitors.[3] Preclinical studies have demonstrated its potential in treating B-cell lymphomas, including models resistant to other therapies like BTK inhibitors.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of this compound against MALT1 and its effects on lymphoma cells.
Table 1: Biochemical Potency of this compound against MALT1
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | MALT1 | 22.4 | [3] |
| Biochemical Assay | MALT1 | 6.81 | |
| Allosteric Mechanism | E397A-mutated MALT1 | 936 | [3] |
Table 2: In Vitro Activity of this compound in ABC-DLBCL Cell Lines
| Cell Line | Genotype | Antiproliferative Activity | Reference |
| OCI-Ly3 | CARD11 mutant | Active | [4] |
| OCI-Ly10 | Active | [4] | |
| TMD8 | CD79b mutant | Active | [4] |
| HBL-1 | Active | [4] |
Note: Specific IC50/GI50 values for the antiproliferative activity of this compound in these cell lines are not publicly available in the provided search results. The available abstracts describe the compound as having "antiproliferative activity" against these cell lines.
Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models
| Model | Dosing Regimen | Outcome | Reference |
| CARD11-mutant ABC-DLBCL Mouse Model | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days; 60 mg/kg q.d. x 28 days | Dose-dependent tumor growth inhibition | [3] |
| Patient-Derived Xenograft (PDX) - CARD11 mutant | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |
| Patient-Derived Xenograft (PDX) - CD79b mutant | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |
Signaling Pathways and Mechanism of Action
MALT1 Signaling Pathway
MALT1 is a key component of the CBM signalosome, which is crucial for NF-κB activation following B-cell receptor (BCR) stimulation. The pathway is initiated by the activation of upstream kinases, leading to the formation of the CBM complex. This complex then recruits downstream effectors, ultimately leading to the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB transcription factors.
Caption: MALT1 Signaling Pathway leading to NF-κB activation.
Allosteric Inhibition by this compound
This compound functions as an allosteric inhibitor of MALT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the protease function. This prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-κB signaling.
Caption: Mechanism of allosteric inhibition of MALT1 by this compound.
Experimental Protocols
The following are representative protocols for key assays used to characterize MALT1 inhibitors. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the preclinical characterization of this compound.
MALT1 Enzymatic Cleavage Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 using a fluorogenic substrate.
Materials:
-
Recombinant human MALT1 enzyme
-
MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., 60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for a MALT1 enzymatic cleavage assay.
NF-κB Reporter Assay (Luciferase-Based)
This cell-based assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.
Materials:
-
Lymphoma cell line with an NF-κB-luciferase reporter construct (e.g., stable transfection)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Stimulating agent (if necessary, e.g., PMA and ionomycin for some cell lines)
-
Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours).
-
If the cell line requires stimulation to activate the NF-κB pathway, add the stimulating agent and incubate for an appropriate time (e.g., 6-24 hours). For ABC-DLBCL cell lines with constitutive NF-κB activation, this step may not be necessary.
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
If using a dual-luciferase system, normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (transfection control).
-
Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value of this compound.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly3, TMD8)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled tissue culture plates
-
Luminometer
Procedure:
-
Seed the lymphoma cells in a 96-well plate at a predetermined optimal density.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value of this compound.
Conclusion
This compound is a promising, first-in-class allosteric inhibitor of MALT1 with demonstrated preclinical activity in models of B-cell lymphomas. Its unique mechanism of action and potent inhibitory effects on the NF-κB signaling pathway make it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. Further research into the clinical efficacy and safety of this compound will be crucial in determining its future role in the treatment of B-cell malignancies.
References
- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 2. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bowdish.ca [bowdish.ca]
Preclinical Profile of Safimaltib (JNJ-67856633): A First-in-Class MALT1 Inhibitor for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib (also known as JNJ-67856633) is a pioneering, orally active, and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the classical nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical driver in various B-cell lymphomas. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and immunomodulatory effects in the context of hematological malignancies.
Core Mechanism of Action: Allosteric Inhibition of MALT1 Protease
This compound functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This is evidenced by the significant difference in IC50 values between the wild-type MALT1 and a mutant (E397A) version of the enzyme.[3] By inhibiting MALT1, this compound effectively blocks the downstream NF-κB signaling pathway, which is constitutively activated in several B-cell malignancies and is crucial for their survival and proliferation.[1]
dot
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Biochemical Assay | Wild-Type MALT1 | 0.0224 µM | [3] |
| Biochemical Assay | E397A-mutated MALT1 | 0.936 µM | [3] |
| Antiproliferative Activity | |||
| OCI-Ly3 (ABC-DLBCL) | 1.793 µM | [4] | |
| RI-1 (Mantle Cell Lymphoma) | 7.786 µM | [4] | |
| RC-K8 (B-cell Lymphoma) | > 10 µM | [4] | |
| Z-138 (Mantle Cell Lymphoma) | > 10 µM | [4] | |
| RS4;11 (Acute Lymphoblastic Leukemia) | > 10 µM | [4] |
ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Outcome | Reference |
| Mouse Xenograft | CARD11-mutant ABC-DLBCL | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days | Dose-dependent tumor growth inhibition | [3] |
| 60 mg/kg q.d. x 28 days | ||||
| Patient-Derived Xenograft (PDX) | CARD11-mutant ABC-DLBCL (LY-24-0064) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |
| Patient-Derived Xenograft (PDX) | CD79b-mutant ABC-DLBCL (LY-2298) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor activity | [3] |
b.i.d.: twice daily; q.d.: once daily; p.o.: orally
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable protocols for key experiments based on standard laboratory practices and available information.
In Vitro Cell Proliferation Assay
dot
A WST-8 based colorimetric assay was likely used to determine the half-maximal inhibitory concentration (IC50) of this compound on various lymphoid tumor cell lines.[4]
-
Cell Culture: Lymphoid tumor cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Addition: this compound is serially diluted and added to the wells, with a DMSO control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
WST-8 Assay: WST-8 reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the WST-8 tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Analysis: The percentage of cell viability relative to the DMSO control is calculated, and IC50 values are determined using non-linear regression analysis.[4]
In Vivo Xenograft Studies
dot
The in vivo antitumor activity of this compound was evaluated in mouse xenograft models using human ABC-DLBCL cell lines or patient-derived tissues.[3]
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human ABC-DLBCL cells (e.g., OCI-Ly3, OCI-Ly10) or patient-derived tumor fragments are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing regimen. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumor and blood samples are collected to measure biomarkers of MALT1 inhibition, such as the levels of uncleaved BCL10 in tumors and serum IL-10 levels.[3]
Immunomodulatory Effects
Beyond its direct antitumor activity, this compound has been shown to possess immunomodulatory properties.
Treg Suppression Assay
This compound demonstrated a dose-dependent inhibition of the generation of regulatory T cells (Tregs; CD4+/CD25+/FoxP3+).[1] This suggests a potential role for this compound in modulating the tumor microenvironment by reducing the population of these immunosuppressive cells. Furthermore, this compound was found to downregulate the expression of T-cell exhaustion markers such as PD-1, LAG3, and CTLA-4 on CD8+ T cells.[3]
Conclusion
The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematological malignancies, particularly for subtypes of B-cell lymphomas dependent on the NF-κB signaling pathway. Its potent and selective allosteric inhibition of MALT1, demonstrated antiproliferative and antitumor activities in relevant in vitro and in vivo models, and its immunomodulatory effects provide a solid foundation for its ongoing clinical investigation. This technical guide summarizes the key preclinical findings and methodologies that underpin the rationale for the clinical evaluation of this compound in patients with relapsed or refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia.
References
Safimaltib Target Validation in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib (JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is constitutively activated in various B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), and plays a crucial role in the proliferation and survival of these cancer cells.[3] this compound, by inhibiting the proteolytic activity of MALT1, effectively downregulates NF-κB signaling, leading to apoptosis and inhibition of tumor cell growth.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | IC50 (µM) | Notes |
| Biochemical Assay | MALT1 | 0.0224 | Allosteric mechanism of inhibition.[1] |
| Biochemical Assay | E397A-mutated MALT1 | 0.936 | Demonstrates allosteric binding.[1] |
Table 2: In Vitro Activity of this compound in ABC-DLBCL Cancer Cell Lines
| Cell Line | Mutation Status | Assay Type | Endpoint | Finding |
| OCI-Ly3 | CD79b, CARD11 | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |
| OCI-Ly10 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |
| TMD8 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |
| HBL-1 | CD79b | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |
| REC-1 | Not specified | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity.[1] |
| OCI-Ly3 | CD79b, CARD11 | MALT1 Substrate Cleavage | BCL10, RelB | Decreased levels of cleaved BCL10 and RelB.[1] |
| OCI-Ly3 | CD79b, CARD11 | Cytokine Release | IL-10 | Decreased levels of IL-10.[1] |
| TMD8 (BTK mutant) | CD79b, BTK C481S | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1] |
| TMD8 (CARD11 mutant) | CD79b, CARD11 L225LI | Proliferation Assay | Antiproliferative | This compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1] |
Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models
| Model | Treatment | Endpoint | Finding |
| CARD11-mutant ABC-DLBCL (mouse) | 1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition.[1] |
| CARD11-mutant ABC-DLBCL (mouse) | 60 mg/kg q.d. x 28 days | Tumor Growth Inhibition | Dose-dependent tumor growth inhibition.[1] |
| CARD11-mutant ABC-DLBCL (mouse) | Single dose | Pharmacodynamic Response | Decreased tumor levels of uncleaved BCL10 and decreased serum levels of IL-10 at 24 hours post-dose.[1] |
| LY-24-0064 (PDX, CARD11-mutant) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor Activity | Demonstrated antitumor activity.[1] |
| LY-2298 (PDX, CD79b-mutant) | 10, 30, 100 mg/kg p.o. b.i.d. | Antitumor Activity | Demonstrated antitumor activity.[1] |
Experimental Protocols
MALT1 Biochemical Assay
This protocol outlines a fluorogenic assay to determine the in vitro potency of this compound against MALT1 protease.
Materials:
-
Recombinant human MALT1 enzyme
-
Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known MALT1 inhibitor as a positive control.
-
Add recombinant MALT1 enzyme to all wells except for the blank controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically over a period of 60-120 minutes at room temperature.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the antiproliferative effect of this compound on ABC-DLBCL cell lines.
Materials:
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8, HBL-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the ABC-DLBCL cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubate the plates for an additional 72-96 hours.
-
Add MTT solution to each well (10% of the total volume) and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.
Western Blot for MALT1 Substrate Cleavage
This protocol details the detection of cleaved MALT1 substrates, such as BCL10 and RelB, in cancer cell lines following treatment with this compound.
Materials:
-
ABC-DLBCL cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against cleaved BCL10, total BCL10, cleaved RelB, total RelB, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat ABC-DLBCL cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of cleaved to total BCL10 and RelB.
In Vivo Xenograft Model
This protocol describes the establishment of an ABC-DLBCL xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). Administer the vehicle to the control group.
-
Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualization
Caption: this compound's mechanism of action in the NF-κB signaling pathway.
Caption: Experimental workflow for this compound target validation.
Caption: Logical relationship of this compound's therapeutic rationale.
References
Safimaltib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib, also known as JNJ-67856633, is a potent and selective, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of B and T lymphocytes and is constitutively active in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5] By targeting the protease activity of MALT1, this compound represents a promising therapeutic agent for the treatment of these hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with available experimental data and methodologies.
Chemical Structure and Properties
This compound is a synthetic organic small molecule. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]pyrazole-4-carboxamide[2] |
| CAS Number | 2230273-76-2[2] |
| Synonyms | JNJ-67856633, JNJ-6633[3][6] |
Molecular and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₁F₆N₅O₂[2] |
| Molecular Weight | 467.32 g/mol [3] |
| Appearance | Off-white to yellow solid[1] |
| Solubility | DMSO: ≥ 93 mg/mL (199.0 mM)[3][6] |
| Water: Insoluble[3] | |
| Storage (Powder) | -20°C (3 years), 4°C (2 years)[3] |
| Storage (In solvent) | -80°C (6 months), -20°C (1 month)[3] |
Note: Specific data for melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) are not publicly available.
Mechanism of Action and Signaling Pathways
This compound functions as an allosteric inhibitor of the MALT1 paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB and JAK/STAT signaling pathways downstream of antigen receptor stimulation in lymphocytes.[4][5] In ABC-DLBCL, mutations in upstream components of this pathway, such as CARD11 or the B-cell receptor (BCR) itself, lead to constitutive activation of the CBM complex and, consequently, MALT1.[4][7]
Activated MALT1 cleaves several substrates, including BCL10 and RelB, which further promotes NF-κB signaling and cell survival.[8][9] By inhibiting the protease activity of MALT1, this compound blocks these downstream signaling events, leading to the suppression of NF-κB target gene expression, induction of apoptosis, and inhibition of tumor cell proliferation in MALT1-dependent cancer cells.[1]
Experimental Protocols
Detailed, step-by-step experimental protocols for studies specifically utilizing this compound are proprietary to the conducting research institutions. However, based on published literature involving MALT1 inhibitors, the following sections outline the general methodologies for key experiments.
In Vitro MALT1 Protease Activity Assay
A biochemical assay to determine the enzymatic activity of MALT1 in the presence of this compound would typically involve the following steps:
-
Reagents: Recombinant human MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., a peptide with a C-terminal fluorophore that is quenched until cleavage), assay buffer, and this compound at various concentrations.
-
Procedure: a. this compound is serially diluted and pre-incubated with the MALT1 enzyme in the assay buffer. b. The fluorogenic substrate is added to initiate the reaction. c. The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is calculated, and IC₅₀ values for this compound are determined by plotting the enzyme activity against the inhibitor concentration.
Western Blot Analysis of MALT1 Substrate Cleavage
This assay is used to assess the inhibitory effect of this compound on MALT1 activity within a cellular context.
-
Cell Culture: ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1) are cultured under standard conditions.[4][9]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: a. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a PVDF or nitrocellulose membrane. c. The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates such as BCL10 or RelB.[8][9] Antibodies that can distinguish between the full-length and cleaved forms of the substrate are utilized. d. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. e. The membrane is then incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate with increasing concentrations of this compound indicates its inhibitory activity.
Cell Viability and Proliferation Assays
These assays are performed to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Cell Seeding: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours).
-
Viability/Proliferation Measurement:
-
MTT/XTT Assay: A tetrazolium salt solution is added to the wells. Metabolically active cells reduce the salt to a colored formazan product, which is quantified by measuring the absorbance at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.
In Vivo Xenograft Studies
Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG) are typically used.[10]
-
Tumor Implantation: Human ABC-DLBCL cells are implanted subcutaneously or orthotopically into the mice.[10]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.[1] The vehicle used for in vivo studies often consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[10]
-
Pharmacodynamic Assessment: At the end of the study, tumors and serum can be collected to assess target engagement and downstream effects. For example, levels of uncleaved BCL10 in tumor tissue can be measured by western blot, and serum levels of cytokines like IL-10 can be quantified by ELISA.[1]
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Clinical Development
This compound has been investigated in Phase 1 clinical trials for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) (e.g., NCT03900598).[6][11] These studies aim to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other agents.
Conclusion
This compound is a promising, first-in-class MALT1 protease inhibitor with a well-defined mechanism of action. Its ability to selectively target the constitutively active MALT1 in certain B-cell malignancies provides a strong rationale for its continued investigation as a novel anti-cancer therapeutic. The experimental methodologies outlined in this guide provide a framework for researchers to further explore the biological activities and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H11F6N5O2 | CID 134609793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Safimaltib In Vitro Assay Protocol for Lymphoma Cells: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6][7][8] MALT1 is a paracaspase that plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which is a key driver of cell survival and proliferation in various B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][7][8] Constitutive activation of the NF-κB pathway is a hallmark of ABC-DLBCL.[1][3] this compound inhibits the protease function of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in lymphoma cells.[1][3][7][8]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines. The protocols cover cell viability, apoptosis, and the analysis of MALT1 signaling pathway modulation.
Mechanism of Action: this compound in the NF-κB Signaling Pathway
This compound targets the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) complex. In ABC-DLBCL, mutations in upstream components like CD79b or the CARD11 scaffolding protein lead to chronic activation of the CBM complex and consequently, the NF-κB pathway. MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and also cleaves RelB, which further promotes the activity of canonical NF-κB. By inhibiting MALT1's protease function, this compound prevents the degradation of these negative regulators, leading to the suppression of NF-κB activity and subsequent apoptosis in lymphoma cells.
Data Presentation: In Vitro Efficacy of MALT1 Inhibitors
While specific peer-reviewed IC50 values for this compound are not yet widely available in comprehensive tables, conference abstracts have reported its potent anti-proliferative activity in ABC-DLBCL cell lines, particularly those with CD79b or CARD11 mutations.[1][2][3][5][7] For reference, a similar potent MALT1 inhibitor, SGR-1505, has demonstrated the following IC50 values in various ABC-DLBCL cell lines.[9]
| Cell Line | Subtype | Key Mutations | MALT1 Inhibitor (SGR-1505) IC50 (nM) |
| OCI-Ly3 | ABC-DLBCL | CARD11 mutant | 22 - 71 |
| OCI-Ly10 | ABC-DLBCL | CD79b mutant | 22 - 71 |
| HBL-1 | ABC-DLBCL | CD79b mutant | 22 - 71 |
| TMD8 | ABC-DLBCL | MYD88 L265P | 22 - 71 |
Note: This data is for the MALT1 inhibitor SGR-1505 and is provided for context. This compound has been shown to inhibit the proliferation of cell lines such as OCI-Ly3 and OCI-Ly10.[1][2][3][7][8]
Experimental Protocols
Lymphoma Cell Culture
Aseptic cell culture techniques are mandatory for all procedures.
-
Recommended Cell Lines:
-
ABC-DLBCL: OCI-Ly3, OCI-Ly10, HBL-1, TMD8
-
-
Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Lymphoma cells in culture
-
This compound stock solution (in DMSO)
-
Culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed lymphoma cells into opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control lymphoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture and treat lymphoma cells with this compound at concentrations around the IC50 value for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Western Blot Analysis of MALT1 Signaling
This technique is used to detect changes in the expression and cleavage of proteins in the MALT1 signaling pathway.
Materials:
-
Treated and control lymphoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MALT1, anti-BCL10, anti-RelB, anti-phospho-IκBα, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat lymphoma cells with this compound for the desired time (e.g., 6-24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or cleavage. A decrease in cleaved BCL10 and RelB would be indicative of this compound activity.[1][3][5][7]
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound in lymphoma cell lines. These assays will enable researchers to assess the compound's anti-proliferative and pro-apoptotic effects and to confirm its mechanism of action by analyzing key components of the MALT1 signaling pathway. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this compound.
References
- 1. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 9. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
Application Notes and Protocols for In Vivo Dosing and Administration of Safimaltib in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in activating the NF-κB pathway downstream of the B-cell receptor (BCR). Constitutive activation of this pathway is a hallmark of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This compound has demonstrated preclinical efficacy in mouse xenograft models of B-cell lymphomas, making it a promising therapeutic agent for further investigation.
These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, summarizing key quantitative data and experimental methodologies from preclinical studies.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and efficacy data for this compound in mouse models of B-cell lymphoma.
Table 1: this compound Dosing Regimens in Mouse Xenograft Models [1]
| Dose (mg/kg) | Dosing Frequency | Duration | Administration Route | Mouse Model |
| 1 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 3 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 10 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 30 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 100 | Twice Daily (b.i.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 60 | Once Daily (q.d.) | 28 days | Oral (p.o.) | CARD11-mutant ABC-DLBCL |
| 10 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |
| 30 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |
| 100 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CARD11-mutant) |
| 10 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |
| 30 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |
| 100 | Twice Daily (b.i.d.) | Not Specified | Oral (p.o.) | Patient-derived xenograft (CD79b-mutant) |
Table 2: Pharmacodynamic Effects of this compound in Mice [1][2][3][4]
| Biomarker | Effect | Tissue/Fluid |
| Uncleaved BCL10 | Increased levels | Tumor |
| Serum IL-10 | Decreased levels | Serum |
Signaling Pathway
This compound targets the MALT1 protease within the CBM complex, which is downstream of the B-cell receptor. Inhibition of MALT1's proteolytic activity blocks the cleavage of substrates like BCL10 and RelB, ultimately leading to the downregulation of NF-κB signaling. This pathway is crucial for the survival and proliferation of certain B-cell lymphoma cells.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This compound is orally active and can be formulated for administration by oral gavage.[2] The following is a general protocol for preparing a this compound solution.
Materials:
-
This compound (JNJ-67856633) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
To prepare the final working solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.
-
Add PEG300 to the tube and mix thoroughly by vortexing. A common ratio is 10% DMSO and 40% PEG300 of the final volume.
-
Add Tween-80 and mix again. A common concentration is 5% of the final volume.
-
Finally, add sterile saline to reach the desired final concentration and volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vortex the solution until it is clear and homogenous. Prepare the formulation fresh on the day of dosing.
Establishment of B-Cell Lymphoma Xenograft Model in Mice
This protocol describes the subcutaneous implantation of human B-cell lymphoma cells into immunodeficient mice.
Materials:
-
Human B-cell lymphoma cell lines (e.g., OCI-Ly3, OCI-Ly10 for ABC-DLBCL)
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Matrigel® Matrix
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the B-cell lymphoma cells according to standard protocols.
-
On the day of injection, harvest the cells and determine the cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.
-
Resuspend the cells in sterile, cold PBS at a concentration of 2 x 107 cells/mL.
-
Mix the cell suspension with an equal volume of cold Matrigel® Matrix to a final concentration of 1 x 107 cells/mL. Keep the mixture on ice to prevent the Matrigel from solidifying.
-
Inject 100 µL of the cell/Matrigel suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: (Length x Width2) / 2.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
In Vivo Dosing by Oral Gavage
Materials:
-
Prepared this compound formulation
-
Vehicle control (formulation without this compound)
-
Oral gavage needles (flexible or rigid with a ball tip, appropriate size for mice)
-
Syringes (1 mL)
Procedure:
-
Weigh each mouse to determine the correct volume of the formulation to administer. The volume should not exceed 10 mL/kg.
-
Fill a syringe with the appropriate volume of the this compound formulation or vehicle control.
-
Gently but firmly restrain the mouse.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Continue dosing according to the schedule outlined in your experimental design (e.g., once or twice daily for 28 days).
Monitoring and Endpoint Analysis
Procedure:
-
Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Collect blood samples via cardiac puncture for serum analysis (e.g., IL-10 levels).
-
Excise the tumors and measure their final weight and volume.
-
A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for uncleaved BCL10), while another portion can be fixed in formalin for histological analysis.
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Flow Cytometry Analysis of Apoptosis Induced by Safimaltib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of NF-κB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas.[1][2][3] By inhibiting the protease activity of MALT1, this compound disrupts these pro-survival signals, leading to the induction of apoptosis in sensitive cancer cell lines.[4][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and visualizations of the underlying signaling pathways.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[6][7] The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[8]
In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[10] Therefore, cells in early apoptosis will stain positive for Annexin V.
Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[8]
By using both Annexin V and PI, it is possible to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
Data Presentation
The following tables summarize quantitative data from studies on MALT1 inhibitor-induced apoptosis in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. While this data was generated using the MALT1 inhibitor MI-2, it is representative of the effects expected from this compound due to their shared mechanism of action.
Table 1: Dose-Response of MALT1 Inhibitor (MI-2) on Growth Inhibition in ABC-DLBCL Cell Lines after 48 hours. [11]
| Cell Line | GI50 (µM) |
| HBL-1 | 0.2 |
| TMD8 | 0.5 |
| OCI-Ly3 | 0.4 |
| OCI-Ly10 | 0.4 |
GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.
Table 2: Time-Course of Apoptosis Induction by MALT1 Inhibitor (MI-2) in ABC-DLBCL Cell Lines. [11]
| Cell Line | Treatment | Day 2 (% Apoptotic Cells) | Day 4 (% Apoptotic Cells) | Day 6 (% Apoptotic Cells) | Day 8 (% Apoptotic Cells) | Day 10 (% Apoptotic Cells) | Day 12 (% Apoptotic Cells) | Day 14 (% Apoptotic Cells) |
| HBL-1 | Vehicle | <5% | <5% | <5% | <5% | <5% | <5% | <5% |
| MI-2 (GI25) | ~10% | ~20% | ~35% | ~50% | ~60% | ~70% | ~75% | |
| MI-2 (GI50) | ~15% | ~30% | ~50% | ~65% | ~75% | ~85% | ~90% | |
| TMD8 | Vehicle | <5% | <5% | <5% | <5% | <5% | <5% | <5% |
| MI-2 (GI25) | ~5% | ~10% | ~15% | ~25% | ~35% | ~45% | ~55% | |
| MI-2 (GI50) | ~10% | ~15% | ~25% | ~40% | ~50% | ~60% | ~70% |
% Apoptotic Cells were determined by Annexin V positive and DAPI negative staining.
Experimental Protocols
Materials and Reagents
-
This compound (or other MALT1 inhibitor)
-
ABC-DLBCL cell lines (e.g., HBL-1, TMD8)
-
Complete cell culture medium (e.g., IMDM with 20% human serum)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Protocol: Dose-Response Analysis
-
Cell Seeding: Seed ABC-DLBCL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to microcentrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 500 µL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour. Acquire at least 10,000 events per sample.
Experimental Protocol: Time-Course Analysis
-
Cell Seeding: Seed ABC-DLBCL cells in multiple wells of a 24-well plate at a density of 2 x 10^5 cells/well in 1 mL of complete culture medium.
-
Drug Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., GI50) and a vehicle control.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Time Points: At each desired time point (e.g., 24, 48, 72, 96 hours), harvest the cells from one set of wells for both the treated and control groups.
-
Staining and Analysis: Follow steps 5-8 from the Dose-Response Analysis protocol for each time point.
Mandatory Visualizations
Signaling Pathway of MALT1 Inhibition-Induced Apoptosis
Caption: MALT1 signaling pathway and the induction of apoptosis by this compound.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing apoptosis by flow cytometry.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of this compound-induced apoptosis. By understanding the underlying principles of the Annexin V/PI assay and the MALT1 signaling pathway, and by following the detailed experimental procedures, researchers can generate robust and reproducible data to evaluate the apoptotic efficacy of this compound and other MALT1 inhibitors in relevant cancer models. This will aid in the preclinical assessment and further development of this promising class of therapeutic agents.
References
- 1. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MALT1-dependent cleavage of CYLD promotes NF-κB signaling and growth of aggressive B-cell receptor-dependent lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Antiapoptotic properties of MALT1 protease are associated with redox homeostasis in ABC-DLBCL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safimaltib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Safimaltib (formerly JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the activation of the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[1][2] Constitutive activation of this pathway is a known driver in several B-cell malignancies, including Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3] By inhibiting the proteolytic activity of MALT1, this compound effectively blocks NF-κB signaling, leading to the suppression of tumor cell proliferation and survival.[3][4]
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These models largely retain the histological and genetic characteristics of the original tumor, offering a more predictive model for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[5] This document provides detailed application notes and protocols for the utilization of this compound in PDX models of B-cell lymphomas.
Mechanism of Action: MALT1 Inhibition and the NF-κB Signaling Pathway
This compound functions as an allosteric inhibitor of the MALT1 protease.[6] In normal B-cell signaling, antigen binding to the B-cell receptor (BCR) initiates a cascade that leads to the formation of the CBM complex. This complex, consisting of CARD11, BCL10, and MALT1, acts as a scaffold to recruit and activate downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.
MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby sustaining the pro-survival signaling.[4] In certain B-cell lymphomas, mutations in components of the BCR signaling pathway, such as CD79b or CARD11, lead to constitutive activation of the CBM complex and chronic NF-κB signaling.[4]
This compound, by binding to an allosteric site on MALT1, prevents its proteolytic activity.[6] This leads to the accumulation of MALT1 substrates and a shutdown of the aberrant NF-κB signaling, resulting in apoptosis of the malignant B-cells.
Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound in PDX Models
While full, peer-reviewed publications with detailed quantitative data on this compound in PDX models are pending, preclinical data presented at scientific conferences have demonstrated its potent anti-tumor activity.
Table 1: Summary of Preclinical Efficacy of this compound in DLBCL PDX Models
| PDX Model | Histology/Subtype | Key Mutations | Treatment | Dosing Schedule | Outcome | Citation |
| LY-24-0064 | DLBCL | CARD11-mutant | This compound | 10, 30, 100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [4] |
| LY-2298 | DLBCL | CD79b-mutant | This compound | 10, 30, 100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [4] |
| OCI-Ly10 | DLBCL (ABC) | CD79b-mutant | This compound | Not specified | Potent tumor growth inhibition | [7] |
Note: The quantitative tumor growth inhibition data (e.g., %TGI, p-values) from these studies are not yet publicly available in detail. The outcomes are based on descriptive summaries from the cited abstracts.
Experimental Protocols
The following protocols are compiled from publicly available information on this compound and general best practices for in vivo studies with PDX models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Establishment of B-cell Lymphoma PDX Models
This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Freshly obtained patient B-cell lymphoma tissue (under sterile conditions)
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments (scalpels, forceps)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Within 2-4 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.
-
In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient immunodeficient mouse according to approved institutional protocols.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous pocket. Alternatively, tumor fragments can be mixed with Matrigel before implantation to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice regularly for tumor growth by caliper measurement.
-
Once tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for passaging into new cohorts of mice or for cryopreservation.
Figure 2: General workflow for the establishment of patient-derived xenograft models.
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol provides a framework for conducting a preclinical efficacy study of this compound in established B-cell lymphoma PDX models.
Materials:
-
Established B-cell lymphoma PDX-bearing mice (tumor volume ~100-200 mm³)
-
This compound (JNJ-67856633)
-
Vehicle components: DMSO, PEG300, Tween-80, Saline
-
Oral gavage needles
-
Calipers for tumor measurement
Drug Formulation (Vehicle): A common vehicle for oral administration of hydrophobic compounds in mice consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Prepare the vehicle by adding each component sequentially and ensuring complete dissolution.
Procedure:
-
Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg) in the prepared vehicle.
-
Administer this compound or vehicle control to the respective groups via oral gavage (p.o.). A typical administration volume is 10 mL/kg.
-
Based on preclinical data, a twice-daily (b.i.d.) dosing schedule is recommended.[4]
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and biomarker analysis.
Pharmacodynamic Endpoints:
-
Measure levels of uncleaved BCL10 in tumor lysates by Western blot or other quantitative protein assays.
-
Measure serum levels of IL-10 by ELISA.[4]
Conclusion
This compound has demonstrated promising preclinical activity in PDX models of B-cell lymphomas, particularly in subtypes with mutations that confer resistance to other targeted therapies. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MALT1 inhibition in clinically relevant preclinical models. As more detailed data from ongoing clinical trials and preclinical studies become available, these guidelines will be further refined to optimize the use of this compound in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. | BioWorld [bioworld.com]
- 5. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Safimaltib Resistance in Lymphoma Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Safimaltib resistance in lymphoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-67856633) is an orally active and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of B-cell receptor (BCR) and T-cell receptor (TCR) activation.[3][4] By inhibiting the protease activity of MALT1, this compound blocks downstream signaling pathways, including NF-κB and PI3K/AKT/mTOR, which are critical for the proliferation, survival, adhesion, and migration of lymphoma cells.[5][6][7]
Q2: What are the primary mechanisms of resistance to BTK inhibitors like ibrutinib that this compound can help overcome?
Resistance to Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, is a significant clinical challenge in the treatment of lymphomas like Mantle Cell Lymphoma (MCL).[5][6][8] A primary mechanism of this resistance involves the overexpression of MALT1.[5][6][8] This overexpression allows the lymphoma cells to bypass the BTK/CARD11 signaling pathway, thereby maintaining pro-survival signals despite BTK inhibition.[5][6][7] this compound directly targets this escape route by inhibiting MALT1 activity.
Q3: What are the potential biomarkers for predicting response or resistance to this compound?
While research is ongoing, potential biomarkers for predicting the response to this compound, particularly in the context of overcoming resistance to other therapies, include:
-
MALT1 overexpression: High levels of MALT1 expression may indicate a dependency on this pathway, suggesting potential sensitivity to this compound.[5][6][8]
-
CARD11 mutations: Certain mutations in CARD11 can lead to constitutive activation of the NF-κB pathway downstream of MALT1, potentially indicating sensitivity to MALT1 inhibition.[2]
-
BCL10 mutations: Mutations in BCL10, another component of the CBM complex, can also lead to aberrant NF-κB signaling and may serve as a biomarker.[9]
Q4: What combination therapies with this compound have shown promise in overcoming resistance?
Combining this compound with other targeted agents is a key strategy to enhance efficacy and overcome resistance. Promising combinations include:
-
BTK inhibitors (e.g., pirtobrutinib): Co-targeting MALT1 and BTK has demonstrated potent anti-lymphoma activity in ibrutinib-resistant models.[5][6][8]
-
BCL-2 inhibitors (e.g., venetoclax): MALT1 inhibition can reduce the expression of anti-apoptotic proteins like BCL2A1, creating a synergistic effect when combined with BCL-2 inhibitors.[7]
-
mTOR inhibitors: MALT1 inhibition can lead to the activation of the mTORC1 pathway as a feedback mechanism. Therefore, combining this compound with an mTOR inhibitor can abrogate this survival feedback loop and lead to more profound tumor regression.[10][11]
Troubleshooting Guides
Problem 1: Lymphoma cell lines show unexpected resistance to this compound monotherapy.
| Possible Cause | Suggested Solution |
| Activation of alternative survival pathways | Perform a phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways. Consider combination therapy targeting these pathways (e.g., with mTOR inhibitors if the PI3K/AKT/mTOR pathway is activated).[10] |
| Low MALT1 expression or dependence | Verify MALT1 expression levels in your cell line using Western blot or qPCR. If expression is low, the cells may not be dependent on the MALT1 pathway for survival. Consider screening other cell lines with known MALT1 dependence. |
| Drug efflux pump activity | Use a fluorescent dye exclusion assay to assess the activity of multidrug resistance (MDR) pumps. If active, consider co-treatment with an MDR inhibitor. |
| Incorrect drug concentration or stability | Confirm the IC50 of this compound in your specific cell line using a dose-response curve. Ensure proper storage and handling of the compound to maintain its activity.[1] |
Problem 2: Suboptimal synergy observed when combining this compound with a BTK inhibitor.
| Possible Cause | Suggested Solution |
| Cell line-specific resistance mechanisms | The resistance to the BTK inhibitor in your specific cell line may not be solely driven by MALT1 overexpression. Investigate other known resistance mechanisms, such as mutations in BTK or downstream signaling components. |
| Inappropriate dosing schedule | Optimize the dosing schedule for the combination treatment. This can be done by staggering the administration of the two drugs or by using different concentration ratios. |
| Off-target effects of the BTK inhibitor | Ensure the BTK inhibitor used is specific and is not inducing unforeseen off-target effects that counteract the effect of this compound. |
Quantitative Data Summary
Table 1: In Vitro Activity of MALT1 Inhibitors in Lymphoma Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| This compound (JNJ-67856633) | ABC-DLBCL (CD79b or CARD11 mutant) | Proliferation Assay | - | [2] |
| SGR-1505 | ABC-DLBCL | Proliferation Assay | 22 to 71 nM | [12] |
| SGR-1505 | Human Primary T-cells | Cytokine Release Inhibition | 10-fold more potent than this compound | [12] |
| MI-2 | Ibrutinib-Resistant MCL | Cell Viability | - | [5] |
Note: Specific IC50/EC50 values for this compound were not consistently available in the public domain search results.
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Lymphoma Cell Lines
This protocol describes a general method for developing drug-resistant lymphoma cell lines through continuous exposure to a targeted agent like a BTK inhibitor.[13][14][15]
Materials:
-
Parental lymphoma cell line
-
Complete cell culture medium
-
Targeted drug (e.g., Ibrutinib)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Sterile culture flasks and plates
Procedure:
-
Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the targeted drug using a standard cell viability assay.
-
Initial drug exposure: Seed the parental cells at a low density and treat with the drug at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for signs of growth. When the cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same drug concentration.
-
Stepwise dose escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Selection and expansion: At each concentration step, allow the cells to adapt and resume stable proliferation before proceeding to the next higher concentration. This selection process can take several months.
-
Characterization of resistant cells: Once a significantly higher IC50 (e.g., >10-fold) is achieved compared to the parental line, the resistant cell line is established.[13] Characterize the resistant phenotype by comparing the IC50 values and investigating the underlying resistance mechanisms.
Protocol 2: Cell Viability Assay to Assess Drug Synergy
This protocol outlines the use of a cell viability assay to evaluate the synergistic effect of this compound in combination with another drug.
Materials:
-
Lymphoma cell line (parental or resistant)
-
This compound
-
Second drug for combination (e.g., Pirtobrutinib)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell seeding: Seed the lymphoma cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug preparation: Prepare a dilution series for both this compound and the second drug.
-
Combination treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.
-
Data analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) and determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Visualizations
Caption: Overcoming BTK inhibitor resistance with this compound.
Caption: Workflow for generating drug-resistant cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarker Identifies Lymphoma Patients Who Don’t Respond to Ibrutinib | Technology Networks [technologynetworks.com]
- 10. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. philliptimelab.wse.jhu.edu [philliptimelab.wse.jhu.edu]
- 12. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Related Videos - Development of Drug-resistant Cell Lines for Experimental Procedures [visualize.jove.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safimaltib Off-Target Effects in Kinase Assays: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be investigating the kinase activity profile of Safimaltib. While this compound is a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, this guide addresses potential off-target effects and troubleshooting in the context of kinase assays.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, first-in-class allosteric inhibitor of MALT1 protease activity.[1][2] MALT1 is a paracaspase, not a kinase, and is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[5] By inhibiting MALT1, this compound blocks downstream signaling pathways, including nuclear factor-kappa B (NF-kB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling.[5] This leads to the induction of apoptosis in MALT1-expressing tumor cells.[5]
Q2: Why might I be observing activity for this compound in my kinase assay?
A2: Observing activity in a kinase assay for a non-kinase inhibitor like this compound can be attributed to several factors:
-
Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, a compound might be auto-fluorescent or quench the fluorescent signal. In luminescence-based assays like ADP-Glo, it could inhibit the luciferase enzyme.[6][7]
-
Non-Specific Inhibition at High Concentrations: At high concentrations, compounds can exhibit non-specific binding to proteins, including kinases, leading to apparent inhibition. It is crucial to determine if the observed activity is within a physiologically relevant concentration range.
-
Indirect Effects in Cell-Based Assays: In cellular assays, this compound's inhibition of MALT1 will impact downstream signaling pathways that may involve kinases.[5] This could be misinterpreted as direct kinase inhibition if the assay readout is downstream of MALT1.
-
Compound Impurities: The sample of this compound being tested could potentially contain impurities that have kinase inhibitory activity.
Q3: How can I differentiate between direct kinase inhibition and assay interference?
A3: To distinguish between true inhibition and assay interference, several control experiments are recommended:
-
Counter-Screening: Perform a counter-screen in the absence of the kinase to see if the compound affects the assay components directly. For example, in an ADP-Glo assay, test the compound against the ADP-to-ATP conversion and the luciferase reaction steps.[7]
-
Orthogonal Assays: Use a different assay format that relies on a different detection method to confirm the initial findings. For instance, if you initially used a fluorescence-based assay, you could try a luminescence-based or radiometric assay.[6][8]
-
Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a clear sigmoidal dose-response curve. Atypical curve shapes may suggest assay interference or other artifacts.
Q4: What are the best practices for profiling a compound for kinase selectivity?
A4: Comprehensive kinase selectivity profiling is essential to understand a compound's off-target effects. Best practices include:
-
Broad Kinase Panel Screening: Test the compound against a large, diverse panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.
-
IC50 Determination: For any kinases that show significant inhibition in the initial screen, determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against these off-targets.
-
Biochemical vs. Cellular Assays: Compare the biochemical IC50 values with the compound's potency in cell-based assays that measure the inhibition of specific kinase signaling pathways.[9] Discrepancies can highlight issues with cell permeability, metabolism, or engagement of the target in a cellular context.[9]
Troubleshooting Guide for Unexpected Kinase Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Inhibition observed across multiple unrelated kinases | Compound aggregation at high concentrations leading to non-specific inhibition. | 1. Include detergents like Triton X-100 in the assay buffer. 2. Visually inspect for compound precipitation. 3. Test the compound in the presence of bovine serum albumin (BSA) to assess non-specific binding. |
| Steep, non-ideal dose-response curve | Assay interference or compound insolubility. | 1. Perform counter-screens to rule out assay interference. 2. Check the compound's solubility in the assay buffer. 3. Lower the DMSO concentration in the final assay volume.[6] |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability, compound efflux, or indirect cellular effects.[9] | 1. Conduct cell permeability assays (e.g., PAMPA). 2. Use cell lines that overexpress the target kinase. 3. For this compound, consider that cellular effects are likely due to MALT1 inhibition, not direct kinase inhibition.[5] |
| Signal increases with higher compound concentration | Compound possesses fluorescent or luminescent properties. | 1. Measure the background signal of the compound in the assay buffer without other reagents. 2. Use an alternative assay technology with a different readout (e.g., TR-FRET).[8] |
Quantitative Data Presentation
As there is no published data on this compound's off-target effects in kinase assays, the following table is a hypothetical example to illustrate how kinase selectivity data is typically presented.
Table 1: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| Kinase A | 15 | 98% |
| Kinase B | 250 | 85% |
| Kinase C | 1,500 | 45% |
| Kinase D | >10,000 | 5% |
| Kinase E | >10,000 | <0% |
Experimental Protocols
Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for performing a biochemical kinase assay to determine a compound's IC50 value.[7]
1. Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
2. Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the microplate. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase assay buffer.
-
Kinase Reaction Initiation: Add the kinase/substrate solution to the wells containing the compound. Add ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).[7]
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[7]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (JNJ-67856633) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. This compound | C20H11F6N5O2 | CID 134609793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Safimaltib Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Safimaltib for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-67856633) is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of B-cell and T-cell receptor stimulation. By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates such as RelB and BCL10, thereby suppressing constitutive NF-κB signaling that is a hallmark of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2][3][4]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in B-cell lymphoma cell lines that are dependent on chronic B-cell receptor (BCR) signaling and exhibit constitutive NF-κB activation. This includes ABC-DLBCL cell lines harboring mutations in CD79b or CARD11.[2][3][4] Its efficacy may be lower in Germinal Center B-cell like (GCB) DLBCL cell lines, which are generally not dependent on this pathway.
Q3: What is a good starting concentration range for this compound in my in vitro experiments?
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions for your experiments, dilute the DMSO stock directly into your cell culture medium. Ensure that the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%, but ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum or medium. | - Prepare a fresh dilution from your DMSO stock solution.- Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (typically 0.1-0.5%).- Briefly sonicate the diluted solution before adding it to the cells.- Prepare the final dilution in a pre-warmed medium and add it to the cells immediately. |
| High variability in experimental results | - Inconsistent cell seeding density.- Pipetting errors when preparing serial dilutions.- Edge effects in multi-well plates.- Instability of this compound in the culture medium over long incubation periods. | - Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.- For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals. |
| No observable effect of this compound on cells | - The cell line used is not dependent on the MALT1/NF-κB pathway.- The concentration of this compound is too low.- The incubation time is too short.- The compound has degraded due to improper storage. | - Confirm the signaling pathway dependency of your cell line from the literature or by using appropriate positive and negative control cell lines.- Perform a dose-response experiment with a wider concentration range.- Extend the incubation time (e.g., 48-72 hours for cell viability assays).- Use a fresh aliquot of this compound stock solution. |
| High background signal or off-target effects | - The concentration of this compound is too high.- The compound may have off-target activities at high concentrations. | - Lower the concentration of this compound to a range that is still effective against the target.- Use a more specific readout for MALT1 activity, such as cleavage of its direct substrates (e.g., RelB, BCL10) by Western blot, in addition to broader assays like cell viability. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach (for adherent cells) and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in cell culture medium by diluting the DMSO stock. Create a serial dilution of the 2X stock to obtain a range of concentrations (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM, 0.02 µM, 0 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells with vehicle control (medium with DMSO) and no-treatment control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent and incubate, then add solubilization solution and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the logarithm of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of MALT1 Substrate Cleavage
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound (e.g., based on the IC50 value determined previously) for a specific time period (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of the uncleaved and cleaved forms of the MALT1 substrate to the loading control. A decrease in the cleaved form and an increase in the uncleaved form with increasing this compound concentration indicates target engagement.
-
Visualizations
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Paper: Discovery of JNJ-67856633: A Novel, First-in-Class MALT1 Protease Inhibitor for the Treatment of B Cell Lymphomas [ash.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
Technical Support Center: Safimaltib Administration for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and administering Safimaltib in animal studies. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For in vitro purposes, this compound is soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication, and in ethanol up to 93 mg/mL.[1][2] For in vivo formulations, it is recommended to first prepare a stock solution in DMSO.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q2: What are the recommended vehicles for oral administration of this compound in animal studies?
A2: Several vehicles can be used for the oral gavage of this compound. The choice of vehicle may depend on the specific experimental requirements, such as the desired dosing volume and potential vehicle-related effects on the animal model. Commonly used vehicles include:
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]
-
A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1][3]
-
A suspension using CMC-NA (carboxymethyl cellulose sodium).[2]
Q3: What is the maximum achievable concentration of this compound in these vehicles?
A3: A concentration of at least 5 mg/mL can be achieved in the DMSO/PEG300/Tween-80/saline, DMSO/corn oil, and DMSO/SBE-β-CD formulations, resulting in a clear solution.[1][3]
Q4: How should I prepare the this compound formulation for in vivo studies?
A4: It is critical to add each solvent sequentially. First, dissolve the this compound powder in DMSO to create a stock solution. Then, add the co-solvents one by one as detailed in the specific protocol.[1][3] For a visual guide, please refer to the Experimental Workflow diagram below.
Q5: How should I store this compound solutions?
A5: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3][4] For in vivo experiments, it is best to prepare the final working solution fresh on the day of use.[3]
Troubleshooting Guide
Problem 1: The this compound powder is not dissolving completely in DMSO.
-
Solution: Use ultrasonic treatment to aid dissolution.[1] Ensure the DMSO is fresh and anhydrous, as absorbed moisture can decrease solubility.[2]
Problem 2: Precipitation or phase separation occurs when adding co-solvents.
-
Solution: Gentle heating and/or sonication can help redissolve the compound.[3] Ensure that you are adding the solvents in the correct order and mixing thoroughly after each addition.
Problem 3: The final formulation is not a clear solution.
-
Solution: For some vehicles, such as CMC-NA, a homogeneous suspension is expected rather than a clear solution.[2] For other formulations, ensure all components are properly dissolved and mixed. If issues persist, consider preparing a fresh batch, ensuring accurate measurements and adherence to the protocol.
Problem 4: I am observing adverse effects in my animals that may be related to the vehicle.
-
Solution: The choice of vehicle can influence tolerability. If you suspect vehicle-related toxicity, consider switching to an alternative formulation. For example, if a formulation with Tween-80 is causing gastrointestinal issues, a corn oil-based vehicle might be a suitable alternative. It is always recommended to include a vehicle-only control group in your study to differentiate between compound and vehicle effects.
Data Presentation
Table 1: In Vivo Formulation Summary for this compound
| Vehicle Composition | Achievable Concentration | Solution Appearance | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Clear Solution | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Clear Solution | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear Solution | [1][3] |
| CMC-NA (Carboxymethyl cellulose sodium) | ≥ 5 mg/mL | Homogeneous Suspension | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a PEG300 and Tween-80 Vehicle
This protocol is for the preparation of a 1 mL working solution.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.
-
Add PEG300: To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[3]
Protocol 2: Preparation of this compound in a Corn Oil Vehicle
This protocol is for the preparation of a 1 mL working solution.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL).
-
Add Corn Oil: Add 900 µL of corn oil to the DMSO stock solution.
-
Mix: Mix thoroughly until a clear and homogeneous solution is achieved.[3]
Protocol 3: Preparation of this compound in an SBE-β-CD Vehicle
This protocol is for the preparation of a 1 mL working solution.
-
Prepare 20% SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL).
-
Add SBE-β-CD Solution: Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock solution.
-
Mix: Mix thoroughly until a clear and homogeneous solution is formed.[3]
Visualizations
Caption: Experimental workflow for preparing this compound for oral gavage.
Caption: Simplified MALT1 signaling pathway inhibited by this compound.
References
Technical Support Center: Safimaltib Long-Term Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of long-term Safimaltib treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to long-term toxicity?
This compound is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in activating the NF-κB pathway in lymphocytes. By inhibiting MALT1's protease activity, this compound can block downstream signaling, leading to apoptosis in MALT1-dependent tumor cells.[1][2][3]
Potential long-term toxicity may be linked to the continuous inhibition of MALT1, which is also involved in the function and maintenance of regulatory T cells (Tregs).[1][2] Disruption of Treg homeostasis could potentially lead to immune-related adverse events.
Q2: What are the known adverse events associated with this compound from clinical trials?
Preliminary data from a Phase 1 clinical trial (NCT03900598) in patients with relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia indicated that this compound has a manageable safety profile.[4] The most frequently reported treatment-emergent adverse event was hyperbilirubinemia.[4] Dose-limiting toxicities observed included hyponatremia, bradycardia, febrile neutropenia, and renal failure.[4]
Q3: Are there conflicting preclinical data on the long-term safety of MALT1 inhibition?
Yes, there are some conflicting findings in preclinical studies. Long-term administration of a potent MALT1 inhibitor, MLT-943, in rats and dogs was associated with a reduction in regulatory T cells (Tregs) and the emergence of an IPEX-like pathology with immune-related abnormalities.[1][5] However, a study using a tamoxifen-inducible MALT1 inactivation mouse model showed that long-term MALT1 inactivation in adult mice did not lead to severe systemic autoimmunity, despite a decrease in Tregs.[2][6][7] This suggests that the timing and method of MALT1 inhibition may influence long-term safety outcomes.
Q4: What are the potential long-term immunological effects of this compound treatment to monitor in preclinical models?
Based on preclinical studies with other MALT1 inhibitors, it is crucial to monitor for signs of immune dysregulation. Key parameters to assess include:
-
Changes in regulatory T cell (Treg) populations: A sustained decrease in Treg numbers or function could be a predictive indicator of potential autoimmune-like toxicities.[1][2]
-
T cell activation markers: Increased expression of activation markers on T cells could signal a loss of peripheral tolerance.
-
Pro-inflammatory cytokine levels: Elevated levels of cytokines such as IFN-γ, TNF-α, and IL-2 may indicate a pro-inflammatory state.[2]
-
Histopathological evidence of immune cell infiltration: Examination of tissues for lymphocyte infiltration, particularly in organs like the gut, skin, and lungs, is recommended.[1][2]
-
Development of autoantibodies: Monitoring for the presence of autoantibodies can be an indicator of a break in self-tolerance.
Troubleshooting Guides
Issue 1: Unexpected high levels of hyperbilirubinemia observed in animal models during long-term this compound treatment.
-
Possible Cause: This could be a direct effect of this compound or its metabolites on hepatocytes or an indirect effect related to the inhibition of MALT1 in other cell types.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the hyperbilirubinemia is dose-dependent.
-
Liver Function Tests: Conduct a comprehensive panel of liver function tests (e.g., ALT, AST, ALP) to assess the extent of liver injury.
-
Histopathology: Perform detailed histological examination of the liver to identify any cellular damage, inflammation, or cholestasis.
-
Metabolite Profiling: Analyze the metabolic profile of this compound in the relevant species to identify any potentially hepatotoxic metabolites.
-
In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess the direct cytotoxic potential of this compound and its major metabolites.
-
Issue 2: Conflicting results in immunotoxicity assessment between different preclinical models.
-
Possible Cause: Species-specific differences in the immune system and the role of MALT1 can lead to divergent outcomes. The timing of MALT1 inhibition (i.e., from birth in germline models versus in adulthood with a pharmacological inhibitor) can also significantly impact the phenotype.[2]
-
Troubleshooting Steps:
-
Model Characterization: Thoroughly characterize the immune system of the animal models being used, including baseline levels of different immune cell populations.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Ensure that the exposure levels of this compound in the different models are comparable and result in similar levels of MALT1 target engagement.
-
Use of Humanized Models: Consider using humanized mouse models to better predict the potential immunotoxicity in humans.
-
In Vitro Assays with Human Cells: Employ in vitro assays using human primary immune cells to assess the direct effects of this compound on human immune cell function.
-
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events from a Phase 1 Study of this compound (JNJ-67856633)
| Adverse Event Category | Specific Adverse Events | Frequency | Severity |
| Non-Hematological | Hyperbilirubinemia | Most common | - |
| Hyponatremia | Dose-limiting | Grade 3 | |
| Bradycardia | Dose-limiting | Grade 2 | |
| Renal Failure (Acute) | Dose-limiting | Grade 3 | |
| Hematological | Febrile Neutropenia | Dose-limiting | Grade 3 |
Source: Preliminary data from the NCT03900598 Phase 1 study. Note: This table is a summary of reported adverse events and may not be exhaustive.[4]
Experimental Protocols
Protocol 1: Assessment of Long-Term Immunotoxicity in Rodent Models
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing Regimen: Administer this compound orally at multiple dose levels (including a vehicle control) for an extended period (e.g., 3-6 months).
-
In-Life Monitoring:
-
Monitor clinical signs, body weight, and food/water consumption weekly.
-
Collect blood samples at regular intervals for complete blood counts and clinical chemistry.
-
-
Immunophenotyping:
-
At scheduled time points, collect peripheral blood and spleen for flow cytometric analysis of major immune cell populations, with a focus on T cell subsets (CD4+, CD8+, Tregs) and their activation status.
-
-
Cytokine Analysis:
-
Measure serum levels of key pro-inflammatory and anti-inflammatory cytokines using a multiplex immunoassay.
-
-
Histopathology:
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination, with a focus on signs of inflammation and immune cell infiltration.
-
-
Functional Assays:
-
Conduct ex vivo functional assays, such as T cell proliferation assays and natural killer (NK) cell cytotoxicity assays, using splenocytes.
-
Protocol 2: In Vitro Assessment of Treg Suppression
-
Cell Source: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Culture: Culture PBMCs in the presence of various concentrations of this compound or a vehicle control.
-
Treg Differentiation and Suppression Assay:
-
Induce the differentiation of naive CD4+ T cells into Tregs in the presence of this compound.
-
Co-culture the resulting Tregs with effector T cells to assess their suppressive function.
-
-
Flow Cytometry:
-
Quantify the percentage of Tregs (e.g., CD4+CD25+FoxP3+) and assess the proliferation of effector T cells.
-
Mandatory Visualization
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for long-term toxicity assessment.
References
- 1. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 4. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mechanisms of acquired resistance to MALT1 inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MALT1 inhibitors. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to MALT1 inhibitors?
A1: Acquired resistance to MALT1 inhibitors primarily involves the activation of bypass signaling pathways that promote cell survival and proliferation despite MALT1 inhibition. The most well-documented mechanism is the activation of the PI3K/AKT/mTORC1 pathway.[1] Additionally, the loss of negative regulators of the NF-κB pathway, such as TRAF2 and TNFAIP3 (A20), can promote resistance by activating noncanonical NF-κB signaling.[1]
Q2: Can MALT1 inhibitors be effective against cancers that have developed resistance to other therapies like BTK inhibitors?
A2: Yes, MALT1 inhibitors have shown promise in overcoming resistance to BTK inhibitors (e.g., ibrutinib).[2][3][4][5] MALT1 functions downstream of BTK in the B-cell receptor (BCR) signaling pathway.[6] Therefore, if resistance to a BTK inhibitor is due to mutations in the BTK protein itself or in upstream signaling components like PLCG2, targeting MALT1 can still effectively block the pro-survival signaling cascade.[6][7]
Q3: What are the most promising combination therapies to overcome or prevent resistance to MALT1 inhibitors?
A3: Preclinical studies suggest that combining MALT1 inhibitors with agents that target parallel or downstream survival pathways can be highly effective. The most synergistic combinations identified so far include:
-
PI3K/mTORC1 inhibitors: To counteract the feedback activation of the PI3K/AKT/mTORC1 pathway.[1][3]
-
BCL-2 inhibitors (e.g., venetoclax): MALT1 inhibition can downregulate pro-survival BCL-2 family members, making cells more dependent on BCL-2 for survival.[2][5]
-
BTK inhibitors: Dual targeting of BTK and MALT1 may prevent the emergence of resistance and provide a more comprehensive blockade of the BCR pathway.[3][8]
Q4: Are there specific genetic markers that can predict sensitivity or resistance to MALT1 inhibitors?
A4: While research is ongoing, some genetic markers are emerging.
-
Sensitivity: Tumors with mutations in genes upstream of MALT1 in the BCR pathway, such as CD79A/B, CARD11, and MYD88, are often dependent on MALT1 activity and thus sensitive to its inhibition.[4][9][10]
-
Resistance: Loss-of-function mutations in negative regulators of NF-κB signaling, like TNFAIP3 (A20), are associated with resistance.[1][11] Mutations in genes downstream of MALT1, such as TAK1, could also potentially confer resistance.[11][12]
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to a MALT1 inhibitor in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways | 1. Assess PI3K/AKT/mTORC1 pathway activation: Perform Western blotting to check the phosphorylation status of key proteins like AKT, S6K, and S6.[1][13] 2. Test combination therapy: Treat resistant cells with a combination of the MALT1 inhibitor and a PI3K or mTORC1 inhibitor to see if sensitivity is restored.[1] |
| Emergence of mutations | 1. Sequence key genes: Perform targeted sequencing of genes known to be involved in resistance, such as TNFAIP3, TRAF2, and other components of the NF-κB pathway. 2. Functional genomic screen: Conduct an shRNA or CRISPR screen to identify genes whose loss confers resistance.[1][14] |
| Experimental variability | 1. Verify inhibitor potency: Confirm the activity of the MALT1 inhibitor stock using a fresh, sensitive cell line as a positive control. 2. Cell line authentication: Ensure the identity and purity of the cell line through STR profiling. |
Problem 2: Inconsistent results in in vivo (xenograft) studies.
| Possible Cause | Troubleshooting Steps |
| Suboptimal drug exposure | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure drug concentration in plasma and tumor tissue over time. Assess target engagement in the tumor by measuring the cleavage of MALT1 substrates like BCL10 or RelB.[7] 2. Optimize dosing regimen: Adjust the dose and frequency of administration based on PK/PD data. |
| Tumor microenvironment-mediated resistance | 1. Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to characterize the immune cell infiltrate and stromal components of the tumor. 2. Test combination therapies: Consider combining the MALT1 inhibitor with agents that target the tumor microenvironment. |
| Tumor heterogeneity | 1. Establish patient-derived xenografts (PDXs): PDX models may better recapitulate the heterogeneity of human tumors.[8] 2. Single-cell sequencing: Perform single-cell RNA sequencing on tumor samples to identify resistant subclones. |
Quantitative Data Summary
Table 1: Examples of MALT1 Inhibitors and their In Vitro Potency
| Inhibitor | Type | Target Cell Lines | IC50 / GI50 | Reference |
| MI-2 | Irreversible, Covalent | HBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL) | GI50: 0.2 - 0.5 µM | [10] |
| JNJ-67856633 (safimaltib) | Allosteric | OCI-Ly3 (ABC-DLBCL) | IC50: 0.0224 µM (biochemical) | [7] |
| ABBV-MALT1 | Orally Bioavailable | Non-GCB DLBCL cell lines | Potent inhibitor (specific values not provided in abstract) | [2][5] |
| SGR-1505 | Oral | B-cell malignancies | Currently in Phase 1 clinical trials | [15] |
Experimental Protocols
Key Experiment: Western Blot for Assessing PI3K/AKT/mTORC1 Pathway Activation
Objective: To determine if resistance to a MALT1 inhibitor is associated with the upregulation of the PI3K/AKT/mTORC1 signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture both sensitive and resistant cells in appropriate media. Treat cells with the MALT1 inhibitor at a relevant concentration (e.g., GI50 of the sensitive line) for various time points (e.g., 6, 24, 48 hours). Include a vehicle-treated control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the levels of pathway activation between sensitive and resistant cells, and between treated and untreated samples. An increase in the ratio of phosphorylated to total protein in resistant cells, especially upon MALT1 inhibitor treatment, would indicate pathway activation.[1][13]
Visualizations
Caption: Activation of the PI3K/AKT/mTORC1 bypass pathway in response to MALT1 inhibition.
Caption: Workflow for investigating acquired resistance to MALT1 inhibitors in cell lines.
References
- 1. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validate User [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. youtube.com [youtube.com]
- 7. | BioWorld [bioworld.com]
- 8. Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. JCI - Cotargeting of BTK and MALT1 overcomes resistance to BTK inhibitors in mantle cell lymphoma [jci.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Phase 1 Trial Shows SGR-1505 Effective Against Multiple Blood Cancers | SDGR Stock News [stocktitan.net]
Impact of Safimaltib on immune cell function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of Safimaltib in studying immune cell function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as JNJ-67856633) is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component in signaling pathways initiated by immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] MALT1 possesses both a scaffolding function and proteolytic (enzymatic) activity, which are crucial for activating the NF-κB signaling pathway.[2][5] this compound specifically targets the protease function of MALT1, thereby dampening NF-κB-driven gene expression, which in turn modulates immune cell activation, proliferation, and cytokine production.[2][5]
Q2: Which immune cell types are affected by this compound?
A2: this compound, as a MALT1 inhibitor, impacts a broad range of immune cells where MALT1 plays a key signaling role. These include:
-
T-Cells: MALT1 inhibition suppresses the activation and production of proinflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) in conventional T-cells.[2][6] It can also inhibit the generation of regulatory T-cells (Tregs).[1]
-
B-Cells: It attenuates B-cell proliferation and has shown antiproliferative activity in various B-cell lymphoma models.[2][7] MALT1 activity is also essential for the development of specific B-cell subsets like marginal zone and B1 B-cells.[8]
-
Macrophages and Dendritic Cells (DCs): MALT1 inhibition can suppress the production of proinflammatory cytokines from activated macrophages and regulate DC function.[2][4]
Q3: What is the expected impact of this compound on cytokine production?
A3: By inhibiting the MALT1 protease and subsequent NF-κB activation, this compound is expected to significantly reduce the production of key inflammatory cytokines. In preclinical models, MALT1 inhibition has been shown to decrease levels of IL-6, IL-10, IFN-γ, and TNF-α in various contexts, including lymphoma cell lines and models of autoimmune disease.[1][2][9][10]
Q4: A major concern with MALT1 inhibition is the potential for autoimmunity due to effects on Regulatory T-cells (Tregs). How does this compound affect Tregs?
A4: This is a critical consideration. Genetic inactivation of MALT1 protease activity can lead to a severe reduction in Treg numbers, resulting in systemic inflammation and autoimmunity in mice.[6][11][12] However, pharmacological inhibition with agents like this compound in adult animals appears to have a different outcome. While a dose-dependent reduction in Treg generation can be observed, studies have shown that the therapeutic anti-inflammatory effects can be achieved at concentrations that do not significantly impact Treg numbers or function.[1][2] Furthermore, long-term MALT1 inhibition starting in adulthood does not appear to cause the severe side effects associated with germline inactivation.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in T-cell activation assays after this compound treatment.
-
Question: My in vitro T-cell proliferation/cytokine production results are variable despite using the same concentration of this compound. What could be the cause?
-
Answer:
-
Compound Solubility and Stability: this compound has specific solubility requirements. Ensure the compound is fully dissolved according to the recommended protocol (e.g., stock in DMSO, final dilution in media).[1] Precipitates can lead to inconsistent effective concentrations.
-
Storage: Verify that the stock solution has been stored correctly. This compound stock is stable for 6 months at -80°C but only 1 month at -20°C.[1] Improper storage can lead to degradation.
-
Cell Stimulation: The potency of MALT1 inhibition can be influenced by the strength of the T-cell stimulation. Ensure that your stimulation method (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is consistent across experiments in terms of concentration and incubation time.
-
Cell Health: Ensure your primary T-cells or cell lines are healthy and in the logarithmic growth phase. High cell death before the experiment begins will lead to unreliable results.
-
Issue 2: Observing lower-than-expected potency of this compound compared to literature.
-
Question: The IC50 value I'm calculating for this compound in my B-cell lymphoma line is significantly higher than published values. Why might this be?
-
Answer:
-
Cell Line Specifics: The antiproliferative effect of MALT1 inhibitors is most pronounced in cell lines with constitutive activation of the NF-κB pathway, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[7][9] Ensure your cell line is an appropriate model.
-
Assay Duration: The effects of MALT1 inhibition on proliferation are often not immediate. Assays lasting 48-72 hours are typically required to observe a significant impact.
-
Comparative Potency: Be aware that different MALT1 inhibitors have varying potencies. For example, the inhibitor SGR-1505 was reported to be ten-fold more potent than this compound in a T-cell assay.[7] Ensure you are comparing your results to the correct compound and experimental context.
-
Serum Protein Binding: High serum concentrations in culture media can sometimes reduce the effective concentration of a compound due to protein binding. Consider this if your results are consistently off-target.
-
Data Presentation
Table 1: In Vitro Activity of MALT1 Inhibitors
| Compound | Assay Type | Cell Line/System | Endpoint | Reported Potency (IC50/EC50) | Reference |
|---|---|---|---|---|---|
| SGR-1505 | Enzymatic Activity | MALT1 | Inhibition | IC50: 1.3 nM | [7] |
| SGR-1505 | Antiproliferation | ABC-DLBCL Cell Lines | Inhibition | IC50: 22 to 71 nM | [7] |
| SGR-1505 | Cytokine Release | Human Whole Blood | Inhibition | EC50: 843 to 1744 nM | [7] |
| This compound | T-cell Assay | Human Primary T-cells | Inhibition | ~10-fold less potent than SGR-1505 |[7] |
Table 2: Effect of MALT1 Inhibition on Cytokine Production
| Cell/Model Type | MALT1 Inhibitor | Cytokine | Effect | Reference |
|---|---|---|---|---|
| ABC-DLBCL Cell Lines | z-VRPR-fmk | IL-6 | Strong Reduction | [9] |
| ABC-DLBCL Cell Lines | z-VRPR-fmk | IL-10 | Reduction | [9] |
| ABC-DLBCL Models | This compound | Serum IL-10 | Potent Reduction | [1] |
| Activated Human T-cells | Allosteric MALT1i | Proinflammatory Cytokines | Suppression | [2] |
| Activated Macrophages | Allosteric MALT1i | Proinflammatory Cytokines | Suppression | [2] |
| Rat Arthritis Model | Allosteric MALT1i | Synovial Cytokines | Reduction |[2] |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Isolate CD4+ T-cells using a negative selection kit.
-
CFSE Labeling: Resuspend cells at 1x10⁷ cells/mL in PBS. Add an equal volume of 5 µM CFSE (Carboxyfluorescein succinimidyl ester) solution for a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI-1640 + 10% FBS).
-
Cell Plating: Plate the labeled T-cells in a 96-well plate at 2x10⁵ cells/well.
-
Compound Addition: Add serial dilutions of this compound (prepared from a DMSO stock) to the wells. Include a DMSO-only vehicle control. Pre-incubate for 1 hour.
-
Stimulation: Add stimulation beads (e.g., anti-CD3/CD28) according to the manufacturer's protocol.
-
Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.
-
Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells. Gate on the live, CD4+ population to quantify the percentage of divided cells.
Protocol 2: Cytokine Release Assay (ELISA)
-
Experimental Setup: Perform an experiment as described above (e.g., T-cell activation, macrophage stimulation) in the presence of this compound or vehicle control.
-
Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IL-6). Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and experimental supernatants to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.
Mandatory Visualization
Caption: MALT1 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing this compound's in vitro effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological Inhibition of MALT1 Ameliorates Autoimmune Pathogenesis and Can Be Uncoupled From Effects on Regulatory T-Cells [frontiersin.org]
- 4. A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Long-Term MALT1 Inhibition in Adult Mice Without Severe Systemic Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 8. MALT1 Protease Activity Is Required for Innate and Adaptive Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential treatment method induces severe side effects | MDedge [ma1.mdedge.com]
- 12. MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Safimaltib stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Safimaltib in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
This compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The product should be stored in a dry, dark environment.[2]
Q2: How should I prepare and store this compound stock solutions?
To prepare a stock solution, Dimethyl sulfoxide (DMSO) is a common solvent.[1][3] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4][5]
Q3: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5]
Data at a Glance: Storage and Solubility
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][4][5] |
| -20°C | 1 month[1][3][4][5] |
Table 2: this compound Solubility in DMSO
| Vendor | Concentration | Remarks |
| MedChemExpress | 100 mg/mL (213.99 mM) | Requires sonication[1] |
| Selleck Chemicals | 93 mg/mL (199.0 mM) | Use fresh, moisture-free DMSO[3] |
Troubleshooting Guide
Q4: My this compound solution shows precipitation after dilution in aqueous media for my in vitro assay. What should I do?
This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically less than 0.5%, to maintain solubility and minimize solvent effects on your cells.
-
Pre-warming Media: Pre-warm your cell culture media or aqueous buffer to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the stock solution to the aqueous media while vortexing or gently mixing to ensure rapid and uniform dispersion.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of media, and then add this intermediate dilution to the final volume.
-
Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant like Tween-80 (e.g., at 0.01%) might help to maintain solubility. However, this should be tested for compatibility with your specific assay.
Q5: I observe precipitation in my this compound stock solution after storage. Is it still usable?
If you observe precipitation in your stock solution upon thawing, it is recommended to warm the vial to 37°C and sonicate until the solution becomes clear again.[4] If the precipitate does not redissolve, the solution may be compromised, and it is advisable to prepare a fresh stock. Always inspect your solution for clarity before use.
Q6: How do I prepare this compound for in vivo animal studies?
The preparation for in vivo administration requires a specific formulation to ensure solubility and bioavailability. A common method involves a multi-solvent system. It is recommended to prepare this working solution fresh on the day of use.[4]
Experimental Protocol: Preparation of this compound for In Vivo Administration[4]
This protocol aims to achieve a clear solution of ≥ 5 mg/mL.
-
Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure the powder is fully dissolved, using sonication if necessary.
-
For a 1 mL final working solution, follow these steps sequentially: a. Take 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL.
-
Ensure the final solution is clear before administration. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]
Visualizing Experimental Processes and Pathways
To further aid in experimental design and understanding, the following diagrams illustrate key workflows and the mechanism of action of this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: this compound's inhibition of the MALT1 signaling pathway.
This compound is an allosteric inhibitor of the MALT1 protease, a key component of the CBM signaling complex.[1][3] This complex is crucial for activating the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[6][7] By inhibiting MALT1, this compound blocks this signaling cascade, which can in turn inhibit the proliferation and survival of certain cancer cells, particularly those of B-cell origin.[6][8]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C20H11F6N5O2 | CID 134609793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
Validation & Comparative
Comparative Analysis of Allosteric MALT1 Inhibitors: A Focus on Safimaltib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Safimaltib (JNJ-67856633), a first-in-class, orally active, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway, a central driver in various B-cell lymphomas.[2] Allosteric inhibition of MALT1 represents a promising therapeutic strategy for these malignancies. This document compares this compound with other notable allosteric MALT1 inhibitors, presenting available experimental data to facilitate informed research and development decisions.
Mechanism of Action: Allosteric Inhibition of MALT1
MALT1, a paracaspase, possesses both scaffolding and proteolytic functions that are critical for downstream NF-κB signaling. Allosteric inhibitors of MALT1, including this compound and its counterparts, bind to a site distinct from the active site, located at the interface of the caspase-like and Ig3 domains.[3] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing substrate cleavage and subsequent signal transduction. This mode of inhibition offers potential advantages in terms of selectivity over other proteases.
Quantitative Comparison of Allosteric MALT1 Inhibitors
While direct binding affinity data such as dissociation constants (Kd) for this compound and its primary competitor, SGR-1505, are not publicly available, a comparison of their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from various assays demonstrates their potent activity.
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| This compound (JNJ-67856633) | Human Primary T-cell based assay | MALT1 | SGR-1505 is ~10-fold more potent | [4] |
| ABC-DLBCL cell proliferation | OCI-Ly3, OCI-Ly10, HBL-1, TMD8 | ~0.2-0.5 µM (GI50) | [5] | |
| SGR-1505 | Biochemical Assay | MALT1 enzymatic activity | 1.3 nM (IC50) | [4] |
| Cellular Assay | ABC-DLBCL cell lines | 22 - 71 nM (IC50) | [4] | |
| Cellular Assay | OCI-LY10 | <10 nM (IC50, MALT1 inhibition) | [6] | |
| Cellular Assay | OCI-LY10 | 10-100 nM (IC50, IL-10 secretion) | [6] | |
| Whole Blood Assay | Cytokine Release | 843 - 1744 nM (EC50) | [4] | |
| MLT-748 | Biochemical Assay | MALT1 | 5 nM (IC50) | [7] |
| MI-2 | Biochemical Assay | MALT1 | 5.84 µM (IC50) | [7] |
Note: GI50 refers to the concentration for 50% growth inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Safimaltib Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue
For Immediate Release
[City, State] – November 7, 2025 – Safimaltib (JNJ-67856633), a first-in-class, orally active, and selective allosteric MALT1 protease inhibitor, is showing significant promise in preclinical models of ibrutinib-resistant lymphoma.[1][2] Research indicates that by targeting a critical component of the NF-κB signaling pathway, this compound can overcome resistance mechanisms that render BTK inhibitors like ibrutinib ineffective, providing a potential new treatment option for patients with relapsed or refractory B-cell malignancies.[3][4]
Ibrutinib resistance in lymphoma is a growing clinical challenge, often driven by mutations in Bruton's tyrosine kinase (BTK) or the activation of alternative survival pathways, most notably the NF-κB pathway.[4] MALT1 is a key enzyme in this pathway, making it an attractive therapeutic target.[5] this compound inhibits the proteolytic activity of MALT1, thereby disrupting the downstream signaling that promotes lymphoma cell survival and proliferation.[1][3]
This guide provides a comparative overview of the preclinical efficacy of this compound in ibrutinib-resistant lymphoma models against other emerging therapeutic alternatives, supported by available experimental data and detailed methodologies.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the in vitro and in vivo efficacy of this compound and its key competitors in ibrutinib-resistant lymphoma models.
Table 1: In Vitro Efficacy in Ibrutinib-Resistant Lymphoma Cell Lines
| Compound | Target | Cell Line(s) | IC50 / Effect | Citation(s) |
| This compound (JNJ-67856633) | MALT1 | OCI-Ly3 (CARD11-mutant), OCI-Ly10 (CD79b-mutant) | IC50 = 74 nM (biochemical), 114 nM (IL-6 secretion), 77 nM (IL-10 secretion) | [1] |
| SGR-1505 | MALT1 | OCI-Ly3, OCI-Ly10, REC-1 | IC50 = 1.3 nM (biochemical), 22-71 nM (cellular assays) | [6] |
| Pirtobrutinib (LOXO-305) | Non-covalent BTK | Jeko-Ibrutinib-R, Mino-venetoclax-R, Z-138 | More potent than ibrutinib in inhibiting cell growth | [7][8] |
| Venetoclax | BCL2 | HBL1-IR | Synergistic with ibrutinib in inducing apoptosis | [9] |
Table 2: In Vivo Efficacy in Ibrutinib-Resistant Lymphoma Xenograft Models
| Compound | Model | Dosing | Key Findings | Citation(s) |
| This compound (JNJ-67856633) | OCI-Ly3, OCI-Ly10 xenografts | Not specified | Potent tumor growth inhibition | [1][3] |
| SGR-1505 | OCI-Ly3 xenograft | Not specified | Tumorostatic and regressive antitumor activity, alone and with ibrutinib | [10] |
| Pirtobrutinib + Venetoclax | Venetoclax-resistant MCL xenograft | Pirtobrutinib: 50 mg/kg; Venetoclax: 10 mg/kg | Superior tumor volume reduction compared to ibrutinib + venetoclax | [7] |
| Ibrutinib + Venetoclax | HBL1-IR xenograft | Not specified | Significant reduction in tumor growth compared to monotherapy | [11] |
Signaling Pathways and Mechanisms of Action
Ibrutinib resistance frequently involves the circumvention of BTK inhibition, leading to the sustained activation of pro-survival signaling pathways. MALT1 inhibition by this compound directly addresses a key node in the NF-κB pathway, which is a common escape route in ibrutinib-resistant tumors.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
- 7. targetedonc.com [targetedonc.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paper: Sgr-1505 Is a Potent MALT1 Protease Inhibitor with a Potential Best-in-Class Profile [ash.confex.com]
- 11. Synergistic effect of venetoclax and ibrutinib on ibrutinib-resistant ABC-type DLBCL cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Safimaltib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Safimaltib (JNJ-67856633), a potent and selective allosteric MALT1 protease inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Appropriate PPE is mandatory to prevent exposure during handling.
Recommended Personal Protective Equipment (PPE)
| Activity | Required PPE |
| Weighing and Aliquoting Powder | - Double Nitrile Gloves (ASTM D6978 rated)[2][3][4] - Impermeable Gown/Lab Coat[2][3][5] - Safety Goggles/Face Shield[3][5] - N95 Respirator (if not handled in a containment primary engineering control)[3][4] |
| Preparing Solutions | - Double Nitrile Gloves (ASTM D6978 rated)[2][3][4] - Impermeable Gown/Lab Coat[2][3][5] - Safety Goggles/Face Shield[3][5] |
| Administering to Animals | - Nitrile Gloves[5] - Lab Coat[5] |
| Handling Waste | - Nitrile Gloves[5] - Impermeable Gown/Lab Coat[2][3][5] |
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₁F₆N₅O₂ | [1] |
| Molecular Weight | 467.32 g/mol | [1][6][7] |
| CAS Number | 2230273-76-2 | [6][8] |
| Appearance | Solid Powder | [9] |
| Purity | >98% (HPLC) | [9] |
Storage and Stability
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols: Solution Preparation
Detailed methodologies for preparing this compound solutions for in vitro and in vivo studies are outlined below.
In Vitro Solution Preparation (DMSO)
-
Objective: To prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to create a 10 mM stock solution, add 0.2140 mL of DMSO to 1 mg of this compound.[7]
-
If necessary, use an ultrasonic bath to aid in dissolution.[7]
-
-
Solubility in DMSO: ≥ 100 mg/mL (213.99 mM)[7]
In Vivo Solution Preparation
-
Objective: To prepare a formulation of this compound suitable for administration in animal models.
-
Methodology (Example Formulation):
-
Prepare a stock solution of this compound in DMSO (e.g., 10%).
-
Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:
-
40% PEG300
-
5% Tween-80
-
45% saline
-
-
The final solution should be clear.
-
-
Solubility in this formulation: ≥ 5 mg/mL (10.70 mM)[7]
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Disposal Vendor: Follow your institution's established procedures for the pickup and disposal of chemical waste by a certified vendor.
Emergency Protocols
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill involves powder.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Signaling Pathway of this compound
This compound is an inhibitor of the MALT1 protease, which is a key component of the CBM signaling complex. Inhibition of MALT1 disrupts downstream signaling pathways, including NF-κB.[1]
Caption: this compound's mechanism of action on the MALT1 signaling pathway.
References
- 1. This compound | C20H11F6N5O2 | CID 134609793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. halyardhealth.com [halyardhealth.com]
- 4. gerpac.eu [gerpac.eu]
- 5. research.uci.edu [research.uci.edu]
- 6. This compound - Immunomart [immunomart.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (JNJ-67856633) | MALT1 inhibitor | Probechem Biochemicals [probechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
